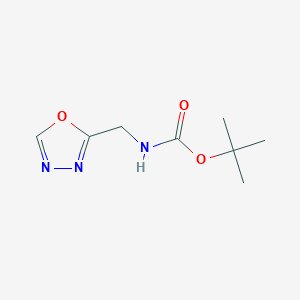

Tert-butyl ((1,3,4-oxadiazol-2-yl)methyl)carbamate

Description

Overview of 1,3,4-Oxadiazole (B1194373) Heterocycles in Contemporary Organic Synthesis

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This structural motif is a prominent pharmacophore in medicinal chemistry due to its diverse pharmacological activities. vulcanchem.comresearchgate.netluxembourg-bio.com Derivatives of 1,3,4-oxadiazole have demonstrated a broad spectrum of biological effects, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. jetir.orgijcr.info The stability of the 1,3,4-oxadiazole ring to metabolic degradation and its ability to participate in hydrogen bonding and other non-covalent interactions contribute to its prevalence in drug discovery programs.

The synthesis of the 1,3,4-oxadiazole core can be achieved through various methods, with the most common being the cyclodehydration of 1,2-diacylhydrazines or the oxidative cyclization of acylhydrazones. These synthetic strategies allow for the introduction of a wide range of substituents at the 2- and 5-positions of the oxadiazole ring, enabling the modulation of the molecule's physicochemical properties and biological activity.

Table 1: Selected Biological Activities of 1,3,4-Oxadiazole Derivatives

| Biological Activity | Description |

|---|---|

| Antimicrobial | Effective against a variety of bacterial and fungal strains. jetir.org |

| Anticancer | Shows potential in the development of new anticancer drugs. ijcr.info |

| Anti-inflammatory | Exhibits properties that can help in managing inflammation. |

| Antiviral | Some derivatives have shown activity against various viruses. ijcr.info |

Significance of the tert-Butyl Carbamate (B1207046) (Boc) Protecting Group in Amine Chemistry

The tert-butyl carbamate (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. Its popularity stems from its ease of introduction, stability under a wide range of reaction conditions (including basic, nucleophilic, and reductive environments), and facile removal under mild acidic conditions. This orthogonality to other common protecting groups makes it an invaluable tool in multistep syntheses, particularly in peptide and heterocyclic chemistry.

The introduction of the Boc group is typically achieved by treating an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The deprotection is most commonly carried out using strong acids like trifluoroacetic acid (TFA), which cleaves the carbamate to release the free amine, carbon dioxide, and tert-butyl cation.

Table 2: Key Features of the Boc Protecting Group

| Feature | Description |

|---|---|

| Ease of Introduction | Readily introduced using di-tert-butyl dicarbonate (Boc₂O). |

| Stability | Stable to a wide range of reagents and reaction conditions. |

| Mild Cleavage | Can be removed under mild acidic conditions. |

| Orthogonality | Compatible with other common protecting groups. |

Contextualization of Tert-butyl ((1,3,4-oxadiazol-2-yl)methyl)carbamate within Advanced Heterocyclic Chemistry

This compound serves as a key building block in the synthesis of more elaborate heterocyclic systems. The presence of the Boc-protected aminomethyl group at the 2-position of the 1,3,4-oxadiazole ring provides a handle for further functionalization. Following the deprotection of the Boc group, the resulting primary amine can be engaged in a variety of chemical transformations, such as acylation, alkylation, or condensation reactions, to introduce new structural motifs.

The utility of this compound lies in its ability to act as a scaffold for the construction of libraries of 1,3,4-oxadiazole derivatives. By varying the substituents at the 5-position of the oxadiazole ring and by elaborating the aminomethyl group at the 2-position, a diverse range of molecules can be synthesized for screening in drug discovery and materials science applications. The combination of the biologically active 1,3,4-oxadiazole core with the synthetically versatile Boc-protected amine makes this compound a valuable asset in the toolkit of the modern organic chemist.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(1,3,4-oxadiazol-2-ylmethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O3/c1-8(2,3)14-7(12)9-4-6-11-10-5-13-6/h5H,4H2,1-3H3,(H,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDIYWHCPRORNMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NN=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of Oxadiazole Carbamate Systems

Reactivity Profiles of the 1,3,4-Oxadiazole (B1194373) Ring System

The 1,3,4-oxadiazole ring is a five-membered heterocyclic system containing one oxygen and two nitrogen atoms. Its chemical behavior is significantly influenced by the arrangement and electronegativity of these heteroatoms, which dictates its aromatic character and reactivity towards various chemical reagents.

The 1,3,4-oxadiazole ring is classified as an aromatic heterocycle. However, the replacement of two carbon-hydrogen (=CH) groups in furan (B31954) with two electron-withdrawing, pyridine-type nitrogen atoms (-N=) substantially reduces the ring's aromaticity. rroij.com This diminished aromatic character means the ring can exhibit reactivity akin to a conjugated diene system. rroij.com The presence of two electronegative nitrogen atoms deactivates the ring, making it electron-deficient, a key factor that governs its reaction pathways. chemicalbook.com This electron deficiency is evidenced by the downfield chemical shift of the C2 and C5 protons in the ¹H NMR spectrum of the parent 1,3,4-oxadiazole, which appear at approximately 8.73 ppm. chemicalbook.com The entire ring system can act as an electron-withdrawing group, which in turn influences the reactivity of any attached substituents. mdpi.com

The reduced aromaticity and electron-deficient nature make the 1,3,4-oxadiazole ring susceptible to certain transformations. For instance, under specific conditions, the ring can be converted to other five-membered heterocycles. Treatment with hydrazine (B178648) hydrate (B1144303) can convert 1,3,4-oxadiazoles into triazolamines, while reaction with thiourea (B124793) can transform the oxadiazole ring into a thiadiazole ring. mdpi.com

The electron-deficient nature of the 1,3,4-oxadiazole ring profoundly impacts its reactivity towards electrophiles and nucleophiles.

Electrophilic Reactivity: Electrophilic substitution at the carbon atoms (C2 and C5) of the 1,3,4-oxadiazole ring is exceedingly difficult. rroij.com This is due to the low electron density at these positions, caused by the strong electron-withdrawing effect of the adjacent pyridine-like nitrogen atoms. rroij.comchemicalbook.com Consequently, electrophilic substitution reactions on the oxadiazole ring itself are unusual. chemicalbook.com However, if the ring is substituted with electron-releasing groups, electrophilic attack may occur at the ring nitrogen atoms (N3 and N4). rroij.com More commonly, electrophilic substitution takes place on an aryl group attached to the oxadiazole ring, rather than on the heterocyclic ring itself. chemicalbook.com

Nucleophilic Reactivity: The low electron density at the C2 and C5 positions makes them susceptible to nucleophilic attack. rroij.comchemicalbook.com Nucleophilic substitution reactions can occur if a suitable leaving group is present at these positions. chemicalbook.com However, nucleophilic attack on the 1,3,4-oxadiazole ring often leads to ring cleavage, a common reaction pathway for this system. rroij.comchemicalbook.com The ring is generally more stable and resistant to nucleophilic attack when substituted with one or more aryl groups. rroij.com This inherent reactivity towards nucleophiles can present challenges when performing reactions under acidic or basic conditions, which may catalyze ring-opening. rroij.com

| Reaction Type | Reactivity at Ring Carbons (C2, C5) | Reactivity at Ring Nitrogens (N3, N4) | Governing Factors | Typical Outcome |

|---|---|---|---|---|

| Electrophilic Substitution | Very low/Difficult rroij.comchemicalbook.com | Possible with electron-donating substituents rroij.com | Low electron density due to electronegative N atoms. chemicalbook.com | Substitution on aryl substituents is favored. chemicalbook.com |

| Nucleophilic Attack | Favored rroij.comchemicalbook.com | Not favored | High positive charge density at C2/C5. | Substitution (with leaving group) or Ring Cleavage. rroij.comchemicalbook.comchemicalbook.com |

Chemical Stability and Transformations of the Carbamate (B1207046) Linkage

The carbamate group (also known as a urethane) is a key functional moiety with structural features of both an ester and an amide. acs.orgnih.gov This hybrid nature imparts significant chemical stability and unique conformational properties to molecules containing this linkage.

Carbamates are generally recognized for their excellent chemical and proteolytic stability. acs.orgnih.gov They are significantly more resistant to hydrolysis than esters and are often employed as metabolically stable bioisosteres for amide bonds in drug design. nih.govnih.gov This stability arises from the resonance between the nitrogen lone pair and the carbonyl group, which strengthens the C-N bond. nih.gov While the hydrolytic stability of carbamates can be influenced by their specific structure and the reaction conditions, they can be engineered to be stable across a wide pH range, from acidic to alkaline conditions. zacharyhhouston.comresearchgate.net

A defining characteristic of the carbamate functionality is its ability to impose conformational restriction on a molecule. acs.orgnih.gov This is a direct result of the delocalization of the nitrogen's non-bonded electrons into the carbonyl group, which imparts a partial double-bond character to the C–N bond. nih.gov This "amide resonance" restricts free rotation around the C–N bond, making the carbamate linkage relatively planar. nih.gov

This restricted rotation can lead to the existence of distinct rotational isomers (rotamers), often referred to as syn/anti or cis/trans conformers. nih.govchemrxiv.org The energy barrier for rotation around the carbamate C-N bond is approximately 3-4 kcal/mol lower than that of typical amides. acs.org The energy difference between the conformers is often small (around 1-1.5 kcal/mol), which can result in a mixture of isomers being present in solution. nih.govnih.gov This equilibrium can be influenced by factors such as steric effects of the substituents, solvent, pH, and intra- or intermolecular hydrogen bonding. nih.gov This ability to lock or influence the molecular conformation is a powerful tool in medicinal chemistry and drug design, as it allows for the precise orientation of functional groups for interaction with biological targets. acs.orgnih.gov

| Property | Description | Underlying Cause | Implication in Molecular Design |

|---|---|---|---|

| Chemical Stability | Generally high resistance to chemical and proteolytic hydrolysis. acs.orgnih.gov | Amide-ester hybrid character; resonance stabilization. nih.gov | Used as a stable surrogate for amide or ester bonds. nih.gov |

| Conformational Restriction | Limited rotation around the C-N bond, leading to planar geometry. acs.orgnih.gov | Partial double-bond character from amide resonance. nih.gov | Controls molecular shape and orientation of substituents. acs.org |

| Rotational Isomers | Can exist as a mixture of stable syn and anti (or cis/trans) conformers. nih.govchemrxiv.org | Relatively low energy barrier to rotation compared to amides. acs.org | Acts as a "conformational switch" influencing biological activity. nih.gov |

Computational and Theoretical Studies on Oxadiazole Carbamate Systems

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental to predicting the behavior of molecular systems. These methods are used to determine the optimal geometry of a molecule and to describe its electronic properties, which are key to its reactivity and spectroscopic behavior.

Density Functional Theory (DFT) has become a standard method for studying 1,3,4-oxadiazole (B1194373) derivatives due to its balance of accuracy and computational cost. mdpi.comnahrainuniv.edu.iq This approach is used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. By finding the minimum energy conformation, researchers can predict the molecule's shape, which is essential for understanding its biological activity and physical properties. nih.gov

DFT calculations, often employing hybrid functionals like Becke-3-Parameter-Lee-Yang-Parr (B3LYP) with various basis sets (e.g., SVP or 6-311++G(2d,2p)), provide detailed information about the electronic structure. mdpi.comnahrainuniv.edu.iq These calculations can reveal the distribution of electrons within the molecule, identify regions of high or low electron density, and predict molecular properties such as dipole moment and polarizability. mdpi.com The results from DFT studies are crucial for rationalizing the stability and reactivity of oxadiazole-containing compounds. nih.govresearchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactions and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. nih.gov In donor-acceptor (D-A) type molecules, the distribution of HOMO and LUMO densities can signify the occurrence of intramolecular charge transfer (ICT), where electron density moves from the donor part (HOMO) to the acceptor part (LUMO) upon electronic excitation. researchgate.netrsc.org This phenomenon is vital for understanding the photophysical properties of these compounds. researchgate.net

Table 1: Representative Frontier Orbital Energies for Substituted 1,3,4-Oxadiazole Derivatives

| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Phenyl-substituted | -6.8 | -1.5 | 5.3 |

| Nitro-substituted | -7.5 | -2.8 | 4.7 |

| Amine-substituted | -6.2 | -1.1 | 5.1 |

Note: This table contains illustrative data for different classes of 1,3,4-oxadiazole derivatives to demonstrate typical energy ranges. Actual values vary with specific molecular structures and computational methods.

Theoretical vibrational analysis is a valuable tool for interpreting experimental spectroscopic data, such as that from infrared (IR) and Raman spectroscopy. DFT calculations can predict the vibrational frequencies and intensities of a molecule's normal modes. nahrainuniv.edu.iqscilit.com By comparing the computed vibrational spectrum with the experimental one, researchers can confirm the molecular structure and assign specific spectral bands to the vibrations of particular functional groups. nih.gov This comparative analysis helps to validate the optimized geometry obtained from the calculations and provides a deeper understanding of the molecule's dynamic behavior. scilit.com

Advanced Molecular Modeling and Interaction Studies

Beyond the electronic structure of a single molecule, computational modeling can elucidate the fine details of its geometry and how it interacts with other molecules. These studies are essential for understanding the properties of materials and the behavior of molecules in biological systems.

Table 2: Comparison of Calculated and Experimental Bond Lengths for a 1,3,4-Oxadiazole Ring

| Bond | Calculated Bond Length (Å) | Experimental Bond Length (Å) |

| O1-C2 | 1.37 | 1.36 |

| C2-N3 | 1.30 | 1.31 |

| N3-N4 | 1.41 | 1.40 |

| N4-C5 | 1.30 | 1.31 |

| C5-O1 | 1.37 | 1.36 |

Note: This table presents typical bond lengths for the 1,3,4-oxadiazole ring to illustrate the agreement between theoretical calculations and experimental results.

Non-covalent interactions are crucial in determining the supramolecular assembly and crystal packing of molecules. rsc.org In the solid state, 1,3,4-oxadiazole derivatives often exhibit a network of weak intermolecular interactions, such as C-H···N and C-H···π interactions. rsc.orgresearchgate.net Computational techniques, including DFT calculations combined with Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analysis, can identify and characterize these interactions. rsc.orgnih.gov These studies reveal how molecules recognize and arrange themselves in a crystal lattice, which is fundamental for crystal engineering and materials design. rsc.orgnih.gov The nitrogen atoms in the oxadiazole ring frequently act as hydrogen bond acceptors, playing a significant role in the formation of specific structural motifs. rsc.org

Applications of Tert Butyl 1,3,4 Oxadiazol 2 Yl Methyl Carbamate As a Chemical Building Block

Role in the Construction of Complex Heterocyclic Scaffolds

The bifunctional nature of tert-butyl ((1,3,4-oxadiazol-2-yl)methyl)carbamate makes it a key component in the construction of elaborate molecular architectures. The 1,3,4-oxadiazole (B1194373) ring provides a rigid, planar scaffold that can be strategically substituted at the 5-position, while the Boc-protected aminomethyl group at the 2-position offers a site for future elaboration. researchgate.net

Integration into Multi-Component Synthesis Strategies

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step, enhancing efficiency and reducing waste. researchgate.net While direct participation of this compound in MCRs is not extensively documented, its constituent functional groups are archetypal reactants in well-known MCRs.

Upon deprotection of the Boc group, the resulting 2-(aminomethyl)-1,3,4-oxadiazole can serve as the amine component in isocyanide-based MCRs such as the Ugi or Groebke-Blackburn-Bienaymé (GBB) reactions. nih.govnih.govresearchgate.net

Ugi Reaction: This four-component reaction combines an amine, a carboxylic acid, an aldehyde (or ketone), and an isocyanide to form an α-acylamino amide. By using a deprotected derivative of the title compound as the amine input, complex peptide-like scaffolds decorated with a 1,3,4-oxadiazole ring could be rapidly assembled. nih.govmdpi.com

Groebke-Blackburn-Bienaymé (GBB) Reaction: This three-component reaction between an amidine, an aldehyde, and an isocyanide is used to synthesize fused imidazo-heterocycles. nih.govresearchgate.netbeilstein-journals.org If the amine of the deprotected building block were converted to an amidine, it could participate in this reaction to generate novel, complex heterocyclic systems.

The strategic use of this building block in MCRs would allow for the rapid generation of libraries of diverse compounds centered around the stable 1,3,4-oxadiazole core, which is a highly desirable strategy in drug discovery. researchgate.net

Development of Novel Chemical Entities through Functionalization of the Core Structure

The true utility of this compound as a building block is demonstrated by the diverse ways its core structure can be functionalized. Synthetic routes often involve the initial construction of a 5-substituted-1,3,4-oxadiazole ring, followed by manipulation of the side chains.

A prominent strategy involves the synthesis of 5-mercapto-1,3,4-oxadiazole intermediates. This is typically achieved by reacting a Boc-protected amino acid hydrazide with carbon disulfide in the presence of a base like potassium hydroxide (B78521). ijcr.info The resulting thiol group at the 5-position is a versatile handle for introducing a wide array of substituents via nucleophilic substitution reactions with various alkyl or aryl halides. This approach has been successfully used to synthesize a range of 5-(alkylthio)- and 5-(benzylthio)-1,3,4-oxadiazole derivatives. ijcr.info

The table below summarizes the synthesis of several novel compounds starting from a closely related precursor, tert-butyl (S)-(5-mercapto-1,3,4-oxadiazol-2-yl)(phenyl)methylcarbamate, highlighting the versatility of the thiol group for functionalization.

| Compound | Alkyl/Aryl Halide Reagent | Yield (%) | Physical State | Reference |

|---|---|---|---|---|

| tert-butyl((5-((4-fluorobenzyl)thio)-1,3,4-oxadiazol-2-yl)(phenyl)methyl)carbamate | 4-Fluoro benzyl (B1604629) chloride | 95 | White Solid | ijcr.info |

| tert-butyl((5-(benzylthio)-1,3,4-oxadiazol-2-yl)(phenyl)methyl)carbamate | Benzyl bromide | 92 | Colorless Liquid | ijcr.info |

| tert-butyl((5-(propylthio)-1,3,4-oxadiazol-2-yl)(phenyl)methyl)carbamate | Propyl iodide | 95 | White Solid | ijcr.info |

| tert-butyl((5-((3-fluoro-5-(trifluoromethyl)benzyl)thio)-1,3,4-oxadiazol-2-yl)(phenyl)methyl)carbamate | 3-Fluoro-5-(trifluoromethyl)benzyl bromide | 95 | White Crystalline Solid | ijcr.info |

Beyond functionalization at the 5-position, the Boc-protected amine provides another critical point for modification. As mentioned, acidic hydrolysis removes the protecting group, yielding a primary amine that can be acylated, alkylated, or used in other nitrogen-centered reactions to build out the molecular structure. evitachem.com This dual reactivity at two distinct positions of the core structure underscores the value of this compound as a foundational element for creating novel and complex chemical entities.

Future Research Directions and Emerging Trends

Exploration of Unconventional Synthetic Methodologies for Oxadiazole-Carbamate Derivatives

The synthesis of 1,3,4-oxadiazole-carbamate derivatives has traditionally relied on multi-step sequences involving the formation of the oxadiazole ring followed by the introduction of the carbamate (B1207046) moiety, or vice versa. However, emerging trends in organic synthesis are paving the way for more efficient and sustainable approaches.

Microwave-Assisted Synthesis: This technique has gained traction for its ability to significantly reduce reaction times and improve yields in the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. rsc.orgnih.govrsc.orgresearchgate.net The application of microwave irradiation can facilitate the key cyclization steps in oxadiazole formation, offering a greener alternative to conventional heating methods. nih.govrsc.org Future work will likely focus on developing one-pot microwave-assisted protocols that combine oxadiazole formation and carbamate introduction, streamlining the synthesis of compounds like Tert-butyl ((1,3,4-oxadiazol-2-yl)methyl)carbamate.

Flow Chemistry: Continuous flow processes are another promising avenue for the synthesis of oxadiazole derivatives. researchgate.netuib.es Flow chemistry offers advantages such as enhanced safety, scalability, and the potential for in-line purification. researchgate.netuib.es Researchers are exploring iodine-mediated oxidative cyclization in heated packed-bed reactors to generate 1,3,4-oxadiazoles in short residence times. researchgate.netuib.es The integration of Boc-protection of an amino group into a continuous flow system for the synthesis of (1,3,4-oxadiazol-2-yl)methanamine precursors would represent a significant advancement in the efficient production of these carbamate derivatives.

Photochemical Methods: UV-mediated synthesis is an emerging strategy for the formation of 1,3,4-oxadiazoles. This approach often proceeds through a nitrile imine intermediate generated by UV irradiation of a substituted tetrazole. semanticscholar.org Translating these photochemical reactions into a flow process could enhance efficiency and yield, providing a novel route to the oxadiazole core. semanticscholar.org

| Synthetic Methodology | Key Advantages | Potential for Oxadiazole-Carbamate Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, energy efficiency. rsc.orgnih.govrsc.org | Development of one-pot reactions for simultaneous oxadiazole formation and Boc-protection. |

| Flow Chemistry | Enhanced safety, scalability, potential for in-line purification. researchgate.netuib.es | Continuous production of (1,3,4-oxadiazol-2-yl)methanamine precursors followed by in-flow Boc-protection. |

| Photochemical Synthesis | Mild reaction conditions, unique reactivity pathways. semanticscholar.org | Novel disconnections for the formation of the oxadiazole ring under photochemical flow conditions. |

Advanced Computational Predictions for Novel Reactivity and Transformation Pathways

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool for understanding and predicting the behavior of 1,3,4-oxadiazole derivatives. nih.govmdpi.comnih.govnih.gov

Reactivity and Stability Analysis: DFT calculations can be employed to determine the stability and reactivity of various oxadiazole-carbamate isomers and conformers. mdpi.com By analyzing parameters such as HOMO-LUMO energy gaps and molecular electrostatic potential surfaces, researchers can predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of new reactions and the synthesis of novel derivatives. nih.gov

Mechanistic Insights: Computational studies can elucidate the mechanisms of both established and novel synthetic transformations leading to oxadiazole-carbamates. For instance, DFT can be used to model the transition states of cyclization reactions, providing insights into the reaction kinetics and thermodynamics. psu.edu This understanding can aid in the optimization of reaction conditions to improve yields and selectivity.

Predicting Novel Transformations: As computational models become more sophisticated, they will be increasingly used to predict entirely new reaction pathways for the functionalization of the oxadiazole ring or the carbamate group. This could lead to the discovery of unprecedented transformations and the creation of a wider diversity of oxadiazole-carbamate structures with unique properties.

Design Principles for Engineering Specific Intermolecular Interactions within Oxadiazole-Carbamate Architectures

Crystal engineering focuses on understanding and controlling the assembly of molecules in the solid state. For oxadiazole-carbamate derivatives, this involves the strategic manipulation of non-covalent interactions to dictate the crystal packing and, consequently, the material's properties.

Hydrogen Bonding: The carbamate moiety is an excellent hydrogen bond donor (N-H) and acceptor (C=O). nih.gov The 1,3,4-oxadiazole ring also contains nitrogen atoms that can act as hydrogen bond acceptors. rsc.org The interplay of these hydrogen bonding motifs will be a key focus of future research, aiming to create predictable and robust supramolecular architectures.

π-π Stacking and C-H···π Interactions: The aromatic 1,3,4-oxadiazole ring can participate in π-π stacking interactions with other aromatic systems. rsc.orgmdpi.com Additionally, C-H···π interactions, where a C-H bond interacts with the π-system of the oxadiazole ring, can play a significant role in stabilizing the crystal structure. rsc.orgrsc.orgresearchgate.netuib.es Recent studies have highlighted the importance of these weak interactions in the crystal packing of 1,3,4-oxadiazole derivatives. rsc.orgrsc.orgresearchgate.netuib.es

Halogen Bonding and Other Non-covalent Interactions: The introduction of halogen atoms onto the oxadiazole or other parts of the molecule can lead to halogen bonding, a highly directional non-covalent interaction. The systematic study of these and other weaker interactions, such as dipole-dipole and van der Waals forces, will be crucial for the rational design of crystalline materials with desired properties.

A detailed analysis of the crystal structures of various 1,3,4-oxadiazole derivatives has been conducted using techniques like Hirshfeld surface analysis and quantum theory of atoms in molecules (QTAIM) to investigate the nature and energetics of these intermolecular interactions. nih.gov

| Intermolecular Interaction | Key Moieties Involved | Potential for Crystal Engineering |

| Hydrogen Bonding | Carbamate N-H and C=O groups, Oxadiazole nitrogen atoms. rsc.orgnih.gov | Formation of predictable 1D, 2D, and 3D supramolecular networks. |

| π-π Stacking | 1,3,4-Oxadiazole rings, other aromatic substituents. rsc.orgmdpi.com | Control of molecular packing and electronic properties in the solid state. |

| C-H···π Interactions | C-H bonds and the π-system of the oxadiazole ring. rsc.orgrsc.orgresearchgate.netuib.es | Fine-tuning of crystal packing and stabilization of specific conformations. |

By leveraging these design principles, future research will enable the creation of oxadiazole-carbamate architectures with tailored solid-state properties, opening up new possibilities in materials science and medicinal chemistry.

Q & A

Basic: What are the common synthetic routes for tert-butyl ((1,3,4-oxadiazol-2-yl)methyl)carbamate?

Methodological Answer:

The synthesis typically involves cyclization of a Boc-protected intermediate. For example:

- Step 1: React N-Boc glycine with thiosemicarbazide or hydrazine derivatives to form a semicarbazide intermediate .

- Step 2: Cyclize the intermediate under dehydrating conditions (e.g., using POCl₃, PCl₃, or carbodiimides) to form the 1,3,4-oxadiazole ring .

- Step 3: Purify via column chromatography (e.g., silica gel, eluting with 40–50% EtOAc/hexane) to isolate the product .

Key reagents: Boc-protected amines, cyclizing agents, and polar aprotic solvents (e.g., THF, DCM). Yield optimization often requires temperature control (e.g., reflux for 2–12 hours) .

Advanced: How can researchers address discrepancies in NMR data when synthesizing oxadiazole-containing carbamates?

Methodological Answer:

Discrepancies often arise from regioisomerism or tautomeric equilibria. To resolve:

- Comparative Analysis: Match observed and NMR shifts with literature values (e.g., tert-butyl oxadiazole derivatives show characteristic carbamate C=O peaks at ~155 ppm in NMR) .

- 2D NMR Techniques: Use HSQC and HMBC to confirm connectivity between the oxadiazole ring and the carbamate group .

- Computational Validation: Employ DFT calculations (e.g., B3LYP/6-31G*) to predict NMR shifts for proposed structures and compare with experimental data .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: , , and DEPT-135 NMR confirm structural integrity (e.g., tert-butyl group protons at ~1.4 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H] peaks with <3 ppm error) .

- HPLC: Monitor purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced: What strategies optimize the regioselectivity of 1,3,4-oxadiazole formation in carbamate derivatives?

Methodological Answer:

Regioselectivity is influenced by:

- Substrate Design: Use electron-withdrawing groups (e.g., trifluoromethyl) on precursors to direct cyclization .

- Catalytic Control: Employ Lewis acids (e.g., ZnCl₂) to stabilize transition states favoring 1,3,4-oxadiazole over 1,2,4-oxadiazole isomers .

- Solvent Effects: Polar solvents (e.g., DMF) enhance cyclization efficiency by stabilizing ionic intermediates .

Example: Substituting thiosemicarbazide for semicarbazide shifts selectivity toward 1,3,4-oxadiazole (yield: 31% vs. 60% for thiadiazoles) .

Basic: How should this compound be stored to ensure stability?

Methodological Answer:

- Storage Conditions: Keep at 2–8°C in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent hydrolysis of the carbamate group .

- Handling: Use desiccants (e.g., silica gel) in storage areas to minimize moisture absorption, which can degrade the oxadiazole ring .

Advanced: How can tert-butyl carbamate derivatives be functionalized for bioconjugation studies?

Methodological Answer:

- Thiol-Reactive Modifications: Introduce maleimide or pyridyl disulfide groups via nucleophilic substitution (e.g., react with tert-butyl oxadiazole intermediates in THF/DIPEA) .

- Click Chemistry: Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to append fluorophores or PEG chains to the oxadiazole ring .

- Enzymatic Conjugation: Employ transglutaminase or sortase-mediated ligation for site-specific protein labeling, leveraging the carbamate’s stability in physiological conditions .

Basic: What are the key considerations for scaling up synthesis in academic labs?

Methodological Answer:

- Solvent Selection: Replace volatile solvents (e.g., DCM) with greener alternatives (e.g., cyclopentyl methyl ether) for safer large-scale reactions .

- Purification: Transition from column chromatography to recrystallization (e.g., using EtOAc/hexane mixtures) for higher yields (>50%) .

- Safety Protocols: Implement Schlenk lines for moisture-sensitive steps and monitor exothermic reactions with inline IR spectroscopy .

Advanced: How can computational modeling guide the design of oxadiazole-carbamate hybrids with enhanced bioactivity?

Methodological Answer:

- Docking Studies: Use AutoDock Vina to predict binding affinities to target proteins (e.g., enzymes with hydrophobic active sites) .

- QSAR Analysis: Correlate substituent electronegativity (e.g., trifluoromethyl vs. methoxy) with inhibitory constants (K) to prioritize synthetic targets .

- MD Simulations: Assess conformational stability of the oxadiazole ring in aqueous vs. lipid environments to optimize pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.